2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H19ClN4O2S and a molecular weight of 450.95 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, thereby disrupting biological pathways. The benzimidazole core is known to interact with DNA and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Known for its antiparasitic activity.
Albendazole: Used as an anthelmintic.
Mebendazole: Another antiparasitic agent.
Uniqueness
What sets 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide apart is its unique combination of a benzimidazole core with a hydrazide group, which may contribute to its enhanced biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C23H19ClN4O2S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-19-9-2-1-7-17(19)14-28-21-11-4-3-10-20(21)26-23(28)31-15-22(30)27-25-13-16-6-5-8-18(29)12-16/h1-13,29H,14-15H2,(H,27,30)/b25-13+ |
InChI Key |
CVSDOEDCDDEICH-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)O)Cl |
Origin of Product |
United States |
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